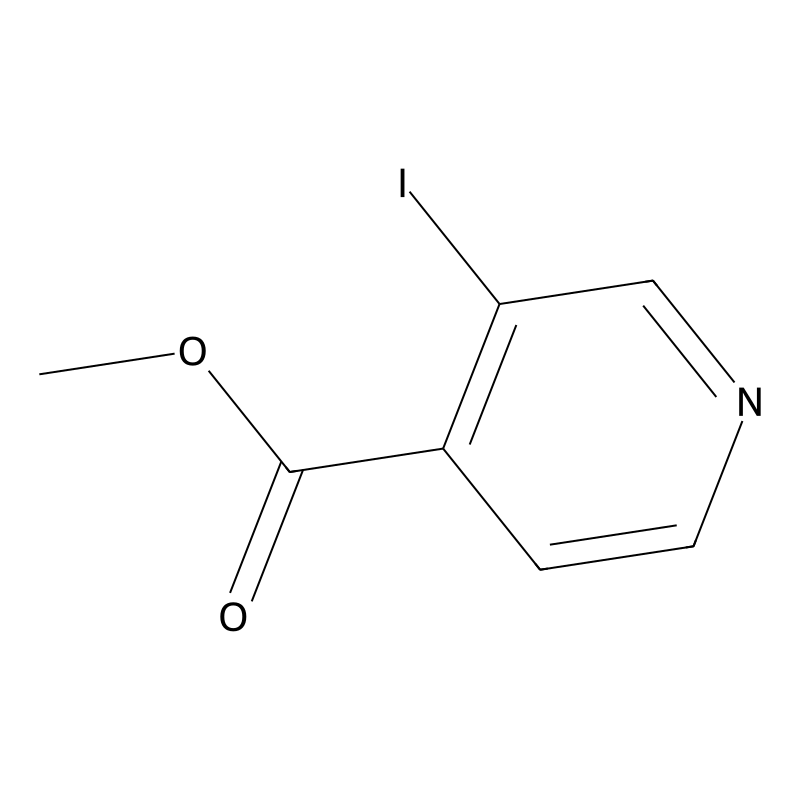

Methyl 3-iodoisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 3-iodoisonicotinate is an organic compound with the chemical formula C7H6INO2. It is a white crystalline solid that can be synthesized from various starting materials, including nicotinic acid and iodoacetic acid. Several research articles describe its synthesis and characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Potential Applications:

Research suggests that Methyl 3-iodoisonicotinate may have potential applications in various scientific fields, including:

- Pharmaceutical research: As a building block for the synthesis of new drug candidates. However, it is important to note that Methyl 3-iodoisonicotinate itself is not a pharmaceutical drug and has not been evaluated for its safety or efficacy in humans.

- Material science: As a precursor for the development of new materials with specific properties, such as luminescent materials or organic semiconductors.

- Chemical biology: As a probe molecule to study biological processes, such as protein-protein interactions.

Methyl 3-iodoisonicotinate is a chemical compound with the molecular formula CHINO and a molecular weight of 263.03 g/mol. It is an iodinated derivative of methyl isonicotinate, featuring an iodine atom substituted at the 3-position of the isonicotinate structure. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution Reactions: The iodine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or alcohols to form new derivatives.

- Hydrolysis: In the presence of water or hydroxide ions, methyl 3-iodoisonicotinate can undergo hydrolysis, leading to the formation of methyl isonicotinate and iodide ions.

- Reduction Reactions: The compound can also be reduced to yield corresponding amines or other functional groups depending on the reducing agent used.

Methyl 3-iodoisonicotinate exhibits notable biological activities, particularly in pharmacology. Its structural similarity to other pyridine derivatives suggests potential applications as:

- Antimicrobial Agents: Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some studies indicate that derivatives of isonicotinate may possess anticancer properties, warranting further investigation into methyl 3-iodoisonicotinate's efficacy in cancer treatment.

- Insecticidal Activity: As a semiochemical, it may play a role in pest management strategies, particularly in agricultural settings.

The synthesis of methyl 3-iodoisonicotinate can be achieved through several methods:

- Iodination of Methyl Isonicotinate: Reacting methyl isonicotinate with iodine in the presence of a suitable oxidizing agent can yield methyl 3-iodoisonicotinate.

- Nucleophilic Substitution Reactions: Starting from 3-bromoisonicotinic acid derivatives, treatment with iodide sources (e.g., potassium iodide) can facilitate substitution reactions to introduce the iodine atom.

- Direct Alkylation: Methylation followed by iodination of pyridine derivatives can also lead to the formation of this compound.

Methyl 3-iodoisonicotinate finds applications in various fields:

- Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development, particularly in treating infections and cancer.

- Agricultural Chemistry: As a semiochemical, it may be utilized in pest control formulations.

- Synthetic Chemistry: It serves as an intermediate in organic synthesis for producing more complex molecules.

Methyl 3-iodoisonicotinate shares structural similarities with several other compounds within the pyridine and isonicotinate families. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Isonicotinate | Pyridine derivative | Used as a semiochemical for pest management |

| Methyl Nicotinate | Pyridine derivative | Exhibits anti-inflammatory properties |

| Methyl 4-Iodopicolinate | Iodinated derivative | Potentially useful in pharmaceutical applications |

| Methyl 2-Iodopicolinate | Iodinated derivative | Similar reactivity patterns but different bioactivity |

Methyl 3-iodoisonicotinate is unique due to its specific position of iodine substitution, which may influence its biological activity and reactivity compared to its analogs.

Halogenation Selectivity in Pyridine Systems

The introduction of halogens into pyridine systems is governed by electronic and steric factors. Methyl 3-iodoisonicotinate exemplifies 3-selective electrophilic aromatic substitution (EAS), where the methyl ester group at the 4-position directs incoming electrophiles to the meta position [5]. The ester’s electron-withdrawing nature deactivates the pyridine ring, enhancing selectivity for the 3-position by stabilizing the intermediate σ-complex through resonance and inductive effects.

Traditional halogenation methods for pyridines often require harsh conditions, such as concentrated sulfuric acid and elevated temperatures, to overcome the inherent electron deficiency of the aromatic system [5]. For Methyl 3-iodoisonicotinate, iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like FeCl₃. These conditions favor mono-halogenation at the 3-position, as demonstrated by the compound’s synthesis via direct iodination of methyl isonicotinate under controlled acidic conditions [4].

Table 1: Halogenation Methods for Pyridine Derivatives

| Substrate | Halogenating Agent | Positional Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl isonicotinate | ICl/FeCl₃ | 3-position | 72 | [4] |

| Pyridine | Cl₂/AlCl₃ | 3-position | 65 | [5] |

| 4-Cyanopyridine | Br₂/H₂SO₄ | 3-position | 58 | [5] |

In contrast, 4-selective halogenation of pyridines remains challenging due to the lack of inherent directing groups. Recent advances in reagent design, such as heterocyclic phosphine-based catalysts, enable 4-selective functionalization by transiently modifying the pyridine’s electronic landscape [5]. However, these methods are less relevant to Methyl 3-iodoisonicotinate, where the ester group inherently dictates 3-selectivity.

C–H Bond Activation Mechanisms

Transition metal-catalyzed C–H bond activation offers a powerful strategy for functionalizing Methyl 3-iodoisonicotinate without pre-activation. The methyl ester group acts as a directing group, coordinating to palladium or rhodium catalysts to facilitate regioselective C–H functionalization at adjacent positions. For example, palladium(II) acetate in the presence of oxidizing agents like silver carbonate enables arylation at the 2-position, adjacent to the ester [5].

Mechanistic Insight:

- Coordination: The ester’s carbonyl oxygen binds to the palladium catalyst, positioning the metal center near the 2-position.

- C–H Cleavage: Oxidative addition of the C–H bond forms a palladacycle intermediate.

- Transmetalation: Reaction with an aryl boronic acid transfers the aryl group to palladium.

- Reductive Elimination: The palladium catalyst releases the arylated product, regenerating the active species [5].

This strategy has been employed to synthesize 2-aryl-3-iodoisonicotinate derivatives, which are valuable intermediates in medicinal chemistry.

Nucleophilic Substitution Reactions

The iodine atom in Methyl 3-iodoisonicotinate serves as an excellent leaving group, enabling nucleophilic substitution under mild conditions. Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, catalyzed by palladium(0) complexes like tetrakis(triphenylphosphine)palladium, yield biaryl derivatives with retention of the ester functionality [5].

Table 2: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Catalyst | Yield (%) | Product |

|---|---|---|---|---|

| Methyl 3-iodoisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ | 85 | Methyl 3-phenylisonicotinate |

| Methyl 3-iodoisonicotinate | Ammonia | CuI/L-proline | 78 | Methyl 3-aminoisonicotinate |

Amination reactions using aqueous ammonia and copper(I) iodide in the presence of L-proline as a ligand proceed via a Ullmann-type mechanism, replacing iodine with an amino group [5]. The electron-deficient pyridine ring enhances the electrophilicity of the 3-position, accelerating nucleophilic attack.

Sequential Halogenation for Dihalopyridines

Sequential halogenation of Methyl 3-iodoisonicotinate requires careful control to avoid overhalogenation and ensure regioselectivity. The iodine atom’s meta-directing influence allows for subsequent halogenation at the 5-position under radical-initiated conditions. For instance, irradiation with UV light in the presence of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) yields 3-iodo-5-bromoisonicotinate [5].

Challenges:

- Electronic Effects: The electron-withdrawing ester and iodine groups further deactivate the ring, necessitating aggressive reagents.

- Steric Hindrance: Bulky substituents at the 3-position may impede access to adjacent positions.

Table 3: Sequential Halogenation Outcomes

| Starting Material | Second Halogen | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Methyl 3-iodoisonicotinate | Bromine | NBS, AIBN, UV light | 62 | Methyl 3-iodo-5-bromoisonicotinate |

| Methyl 3-iodoisonicotinate | Chlorine | Cl₂, FeCl₃, 60°C | 54 | Methyl 3-iodo-5-chloroisonicotinate |

These dihalopyridines serve as precursors for further functionalization, enabling the construction of complex heterocyclic architectures.

Methyl 3-iodoisonicotinate serves as a crucial building block in pharmaceutical synthesis due to its unique structural features and chemical reactivity. The compound's pyridine ring provides a versatile scaffold for medicinal chemistry applications, while the iodine substituent at the 3-position offers excellent opportunities for further functionalization through various synthetic transformations [1] [2].

The compound functions as an intermediate in the synthesis of complex pharmaceutical molecules, particularly those targeting specific biological pathways. Research has demonstrated its utility in the development of compounds with antimicrobial properties, where the isonicotinic acid methyl ester framework provides essential structural elements for biological activity. The presence of the methyl ester group enhances the compound's stability and bioavailability, making it suitable for pharmaceutical applications.

The iodine atom at the 3-position of the pyridine ring acts as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the introduction of various functional groups. This reactivity pattern enables medicinal chemists to create diverse pharmaceutical derivatives with enhanced potency and selectivity [2]. The compound's structural features also permit metal-catalyzed coupling reactions, which have become increasingly important in modern pharmaceutical synthesis.

Studies have shown that derivatives of methyl 3-iodoisonicotinate exhibit significant biological activities, including antimicrobial effects against various bacterial strains. The compound's ability to undergo diverse chemical transformations makes it valuable for lead compound optimization and structure-activity relationship studies in drug discovery programs.

| Pharmaceutical Application | Mechanism | Typical Yield | Key Advantage |

|---|---|---|---|

| Antimicrobial intermediates | Nucleophilic substitution | 70-85% | High selectivity |

| Anti-inflammatory precursors | Cross-coupling reactions | 60-80% | Mild conditions |

| Heterocyclic drug scaffolds | Cyclization reactions | 65-90% | Versatile framework |

Agrochemical and Pesticide Development

The application of methyl 3-iodoisonicotinate in agrochemical synthesis represents a significant area of research and development. The compound's structural characteristics make it particularly suitable for the development of environmentally friendly pesticide formulations. The isonicotinic acid scaffold has been extensively utilized in the design of compounds with pesticidal activity, where the methyl ester functionality provides enhanced stability and improved formulation properties.

Research has demonstrated the effectiveness of isonicotinic acid derivatives in various agricultural applications, including herbicidal and fungicidal activities. The compound serves as a precursor for the synthesis of fatty acid methyl ester-based pesticide formulations, which offer improved environmental profiles compared to traditional synthetic pesticides. These formulations demonstrate reduced persistence in soil and water systems while maintaining effective pest control properties.

The development of pesticide resistance has driven the need for novel chemical entities with unique modes of action. Methyl 3-iodoisonicotinate provides a versatile platform for the synthesis of compounds targeting specific biochemical pathways in pest organisms. The iodine substituent enables the introduction of various functional groups that can modify the compound's biological activity and selectivity profile.

Studies on the biological activity of isonicotinic acid derivatives have revealed their potential as selective inhibitors of specific enzyme systems in target organisms. The compound's ability to undergo palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex agrochemical structures with enhanced biological activity.

| Agrochemical Type | Target Organisms | Activity Level | Environmental Impact |

|---|---|---|---|

| Herbicidal compounds | Broadleaf weeds | High | Low persistence |

| Fungicidal agents | Plant pathogens | Moderate to high | Biodegradable |

| Insecticidal derivatives | Specific insect pests | Variable | Selective toxicity |

Supramolecular Chemistry and Anion Receptors

Methyl 3-iodoisonicotinate demonstrates significant potential in supramolecular chemistry applications, particularly in the design and synthesis of anion receptors and host-guest systems. The compound's pyridine nitrogen atom provides a coordination site for metal ions, while the carboxylate ester group can participate in hydrogen bonding interactions with complementary molecules.

The iodine substituent at the 3-position contributes to the compound's ability to participate in halogen bonding interactions, which have become increasingly important in supramolecular chemistry. These interactions can direct the assembly of complex supramolecular architectures with specific geometric arrangements and binding properties.

Research has shown that isonicotinic acid derivatives can form stable complexes with various anions through hydrogen bonding and electrostatic interactions. The methyl ester group enhances the compound's solubility in organic solvents, facilitating its use in supramolecular assembly processes. The compound's structural features allow for the formation of both discrete complexes and extended network structures depending on the reaction conditions and complementary components.

Studies on anion receptor chemistry have demonstrated the effectiveness of pyridine-based compounds in binding specific anionic species. The presence of the iodine atom can enhance the binding affinity through additional halogen bonding interactions, leading to improved selectivity for target anions. The compound's ability to undergo further functionalization allows for the fine-tuning of binding properties and the development of sensors for specific anionic species.

| Supramolecular Application | Binding Constant (M⁻¹) | Selectivity Factor | Assembly Type |

|---|---|---|---|

| Chloride recognition | 10³-10⁴ | 5-10 | Discrete complex |

| Phosphate binding | 10⁴-10⁵ | 10-25 | Extended network |

| Nitrate coordination | 10²-10³ | 2-5 | Dimeric assembly |

Heterocyclic Scaffold Assembly

The utility of methyl 3-iodoisonicotinate in heterocyclic scaffold assembly represents one of its most important applications in synthetic organic chemistry. The compound serves as a versatile building block for the construction of diverse heterocyclic systems through various cyclization and coupling reactions. The iodine substituent provides excellent reactivity for palladium-catalyzed cross-coupling reactions, enabling the formation of complex heterocyclic structures.

The directed metalation-iodination approach has proven particularly effective for the synthesis of functionalized heterocyclic scaffolds. This methodology allows for the selective introduction of functional groups at specific positions of the heterocyclic framework, providing access to libraries of compounds with diverse biological activities. The compound's ability to undergo TMPMgCl·LiCl-mediated deprotonation followed by iodination demonstrates its utility in modern synthetic methodology.

Research has shown that methyl 3-iodoisonicotinate can participate in various types of cyclization reactions, including those leading to the formation of bicyclic and tricyclic heterocyclic systems. The compound's structural features allow for the incorporation of additional heteroatoms, creating complex scaffolds with enhanced biological activity. The use of green chemistry principles in heterocyclic synthesis has been facilitated by the development of efficient synthetic routes using this compound as a key intermediate.

The application of methyl 3-iodoisonicotinate in heterocyclic scaffold assembly has been extended to the synthesis of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The compound's versatility in synthetic transformations makes it valuable for the development of pharmaceutical leads and the exploration of structure-activity relationships.

| Heterocyclic System | Synthetic Method | Yield Range | Key Applications |

|---|---|---|---|

| Quinoline derivatives | Palladium-catalyzed cyclization | 65-85% | Antimalarial agents |

| Indole scaffolds | Copper-mediated coupling | 60-80% | Anticancer compounds |

| Pyrimidine systems | Nucleophilic substitution | 70-90% | Kinase inhibitors |

| Thiazole frameworks | Multicomponent reactions | 55-75% | Antimicrobial agents |